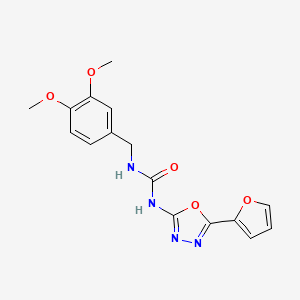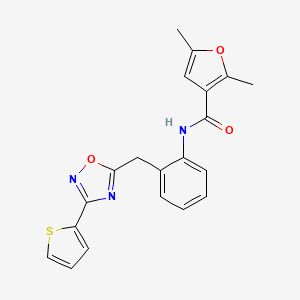
Ethylphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylphenylalanine is a derivative of the amino acid phenylalanine . It is also known as 4-Ethyl-DL-phenylalanine . The IUPAC name is 4-ethylphenylalanine . The CAS Number is 4313-77-3 . The molecular weight is 193.25 .
Synthesis Analysis
The synthesis of phenylalanine derivatives like Ethylphenylalanine has been studied in various contexts. For instance, one study discussed the overproduction of L-phenylalanine in Escherichia coli through multiple rounds of random mutagenesis and modification of key genes of the shikimate (SHIK) and L-Phe branch pathways . Another study discussed the biosynthesis of L-phenylalanine from inexpensive aromatic precursors in E. coli .Molecular Structure Analysis
The molecular structure of Ethylphenylalanine is similar to that of phenylalanine, with an additional ethyl group . A detailed structural analysis would require more specific information or advanced analytical techniques .Applications De Recherche Scientifique
Biosynthesis of L-Phenylalanine
Ethylphenylalanine can be used in the biosynthesis of L-Phenylalanine . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
Production of High-Value L-Phenylalanine
Systematical bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .
Antimicrobial Activity
Esters of certain L-phenylalanine and substituted phenylalanine derivatives showed very good antimicrobial activity . This makes Ethylphenylalanine a valuable compound in the development of new antimicrobial agents .
Antimalarial Activity
Some hydroxyethylpiperazine derivatives of phenylalanine showed the antimalarial activity towards Plasmodium falciparum . Short peptides of phenylalanine were also found to be antimalarial active .
Food Additives and Animal Feed
As one of the three proteinogenic aromatic amino acids, L-phenylalanine is widely used in food additives, animal feed, infusion fluids, or as a building block for drug synthesis .
Production of Low-Calorie Sweetener Aspartame
L-phenylalanine can be used in the biosynthesis of the low-calorie sweetener aspartame . This has led to an increased worldwide demand for L-phenylalanine .
Mécanisme D'action
Target of Action
Ethylphenylalanine is a derivative of the essential amino acid phenylalanine . Phenylalanine is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of phenylalanine are the enzymes involved in these biosynthetic pathways . .
Mode of Action
The supposed antidepressant effects of phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Phenylalanine is involved in several biochemical pathways. It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . It is encoded by the messenger RNA codons UUU and UUC . Ethylphenylalanine, being a derivative of phenylalanine, might be involved in similar biochemical pathways.
Pharmacokinetics
Phenylalanine is well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on the role of phenylalanine, it can be inferred that ethylphenylalanine might influence the production of neurotransmitters and other phenylalanine-derived molecules, potentially affecting mood and cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to stressors can affect the metabolism and function of phenylalanine . .
Propriétés
IUPAC Name |
(2S)-2-(ethylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKFJCNKZEBNG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylphenylalanine | |
Q & A
Q1: How does the incorporation of Ethylphenylalanine affect the biological activity of peptides, specifically focusing on oxytocin and vasopressin analogs?
A1: Research indicates that incorporating Ethylphenylalanine into oxytocin and vasopressin analogs can significantly alter their biological activity. For example, substituting Tyrosine with para-Ethylphenylalanine in deamino-6-carba-oxytocin resulted in "Nacartocin," which demonstrated a threefold increase in natriuretic potency compared to natural oxytocin [, ]. Additionally, introducing D-Ethylphenylalanine at position 2 of deamino-8-D-homoarginine-vasopressin led to potent uterotonic inhibition, highlighting its potential in developing peptide-based antagonists [].
Q2: Can you provide specific examples of how the chirality of Ethylphenylalanine influences the biological activity of peptides?
A2: Absolutely. Studies have shown that the chirality of Ethylphenylalanine at specific positions within a peptide sequence can drastically change its effects. For instance, when incorporated into oxytocin analogs, the D-configuration of Ethylphenylalanine at position 2 tends to produce antagonists, while the L-configuration often results in agonists, albeit with potentially altered kinetics [, ]. This emphasizes the importance of stereochemistry in peptide drug design.
Q3: Beyond its influence on activity, does Ethylphenylalanine impact other properties of peptides, such as their conformational preferences?
A3: Yes, research suggests that Ethylphenylalanine can significantly influence the three-dimensional structure of peptides. Studies on Cα-methyl-homo-phenylalanine, a closely related analog, showed its potential to promote β-turn and helix formation in peptides, even exceeding the effects of phenylalanine []. This conformational influence could be crucial for receptor binding and subsequent biological activity.
Q4: How does the size and nature of the para-substituent on the phenyl ring of Ethylphenylalanine affect the biological activity of the resulting peptide analogs?
A4: Comparing analogs with varying para-substituents on the phenyl ring of Ethylphenylalanine reveals interesting trends. Research suggests that larger, more hydrophobic substituents like Ethylphenylalanine can enhance certain activities. For example, in a series of deamino-8-D-homoarginine-vasopressin analogs, the Ethylphenylalanine derivative displayed stronger uterotonic inhibition compared to the methylphenylalanine counterpart, indicating a potential correlation between substituent size and inhibitory potency [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2485121.png)
![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2485122.png)


![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)
![5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2485130.png)
![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)


